2-Phenylquinolin-4-ol
Overview
Description
2-Phenylquinolin-4-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. The structure of this compound consists of a quinoline core with a phenyl group attached at the second position and a hydroxyl group at the fourth position.
Mechanism of Action
Target of Action
Quinoline derivatives, to which 2-phenylquinolin-4-ol belongs, are known to have a broad spectrum of bioactivity .
Mode of Action
It’s worth noting that quinoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
, it’s known that quinoline derivatives can influence a variety of biochemical pathways. For instance, some quinoline derivatives have been found to act as antimitotic agents .
Pharmacokinetics
Quinoline derivatives are generally known for their excellent tissue penetration, which can impact their bioavailability .
Result of Action
It’s known that quinoline derivatives can have a variety of effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of quinoline derivatives .
Biochemical Analysis
Biochemical Properties
2-Phenylquinolin-4-ol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The hydroxyl group at the 4-position allows this compound to form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, including those involving kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, this compound has been found to modulate the expression of genes involved in oxidative stress responses and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. For example, this compound has been identified as an allosteric inhibitor of Akt, a kinase involved in cell survival and proliferation. By binding to the PH domain of Akt, it induces a conformational change that hinders phosphorylation at key sites, thereby inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADPH is crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, influencing its localization and bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often found in the cytoplasm and can localize to specific organelles such as the mitochondria and endoplasmic reticulum. This localization is influenced by targeting signals and post-translational modifications that direct the compound to particular cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinolin-4-ol can be achieved through several methods. One common approach involves the reaction of ethyl benzoylacetate with ammonium hydroxide, followed by refluxing in water and extraction with dichloromethane. The resulting amide is then reacted with aniline in the presence of polyphosphoric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Phenylquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of dyes, catalysts, and materials.
Comparison with Similar Compounds
Quinoline: The parent compound of 2-Phenylquinolin-4-ol, known for its antimalarial properties.
8-Hydroxyquinoline: Another quinoline derivative with antimicrobial and metal-chelating properties.
4-Hydroxyquinoline: Similar in structure but with different biological activities.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
2-phenyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGABMVVOXLQCKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163869 | |
Record name | 2-Phenyl-4-oxohydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14802-18-7, 1144-20-3 | |
Record name | 2-Phenyl-4-oxohydroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1144-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenyl-4-oxohydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing fluoro and trifluoromethyl derivatives of 2-phenylquinolin-4-ol?
A1: The synthesis involves a two-step process: [, ]
Q2: Why is there interest in synthesizing this compound derivatives with fluoro and trifluoromethyl substitutions?
A2: While the provided abstracts don't explicitly state the reason, incorporating fluorine and trifluoromethyl groups into drug-like molecules is a common strategy in medicinal chemistry. [, ] These groups can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Therefore, synthesizing these derivatives likely aims to explore their potential for improved pharmacological properties compared to the parent this compound compound.
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